

Unraveling the Spectrum of Activity of "Antibacterial Agent 82": A Technical Overview

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| Compound Name: | Antibacterial agent 82 | |
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The designation "**Antibacterial agent 82**" does not refer to a single, universally defined molecule but rather appears in scientific literature and commercial catalogs to describe distinct chemical entities with varied antimicrobial properties. This technical guide consolidates and presents the available data on compounds referred to as "**Antibacterial agent 82**," focusing on their spectrum of activity, experimental protocols, and, where elucidated, their mechanisms of action.

Case Study 1: A Selective Gram-Negative Agent with Potent Antifungal Properties

One notable compound referred to as "selective Gram-negative **antibacterial agent 82**" has demonstrated significant antifungal activity. While its primary antibacterial properties are highlighted as being selective for Gram-negative bacteria, the available quantitative data focuses on its efficacy against fungal pathogens.

The minimum inhibitory concentration (MIC) values for this agent against several fungal strains have been reported, indicating potent activity.



| Organism | Strain | MIC (μg/mL) |
|-----------------------|--------|-------------|
| Aspergillus fumigatus | - | 0.98[1] |
| Aspergillus clavatus | - | 0.49[1] |
| Candida albicans | - | 0.12[1] |

The methodologies for determining the antifungal and antibacterial activity for this class of compounds generally involve standard microbiological techniques.

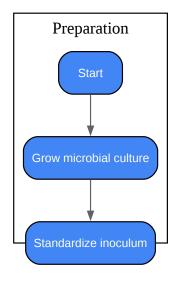
Minimum Inhibitory Concentration (MIC) Assay:

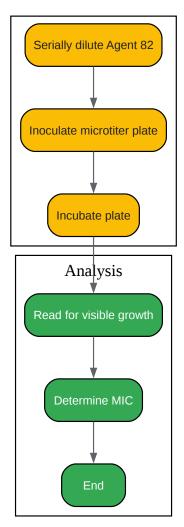
The MIC values were likely determined using a broth microdilution method, a standard procedure in microbiology for assessing antimicrobial susceptibility.

- Preparation of Inoculum: A culture of the test organism (fungi or bacteria) grown overnight is diluted in sterile physiological saline (0.9% NaCl) to a standardized concentration.
- Serial Dilution: The antibacterial agent is serially diluted in a multi-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
- Inoculation: Each well is inoculated with the standardized microbial suspension.
- Incubation: The plates are incubated under suitable conditions (e.g., 35°C for 24-48 hours for bacteria; specific temperature and duration for fungi).
- Determination of MIC: The MIC is recorded as the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

The following diagram illustrates the typical workflow for a minimum inhibitory concentration assay.







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Workflow for Minimum Inhibitory Concentration (MIC) Assay.



Case Study 2: A Putative Inhibitor of Pseudomonas aeruginosa PBP3

In a separate context, a molecule designated "antibacterial agent 82" was identified through in-silico studies as a potential inhibitor of Penicillin-Binding Protein 3 (PBP3) in a resistant mutant of Pseudomonas aeruginosa. PBP3 is a crucial enzyme involved in bacterial cell wall synthesis, making it a validated target for antibiotics.

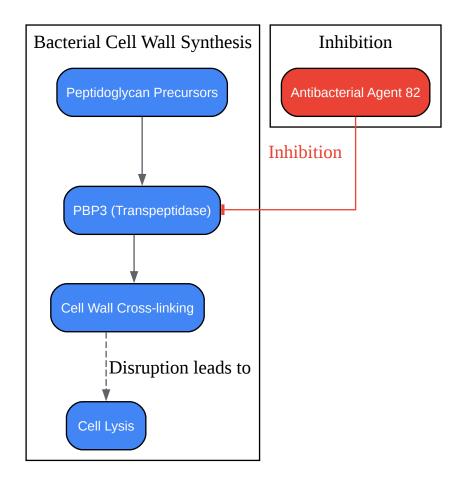
Computational docking studies predicted that this "**antibacterial agent 82**" binds to the transpeptidase domain of the F533L mutant of PBP3. This binding is stabilized by a series of molecular interactions.

- Hydrogen Bonds: The agent forms two hydrogen bonds with the amino acid residues N351 and S294 of the PBP3 protein.[2]
- Hydrophobic Interactions: It also establishes twelve hydrophobic interactions with V471, G535, G470, R473, 533L, V333, T487, Y407, Y409, S485, S349, and F472.[2]

The binding energy of this interaction was calculated to be -9.6 kcal/mol, suggesting a strong and stable complex that could inhibit the normal function of PBP3.[2]

The following diagram illustrates the proposed mechanism of action where "**Antibacterial Agent 82**" inhibits PBP3, thereby disrupting cell wall synthesis in P. aeruginosa.





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Proposed inhibition of P. aeruginosa PBP3 by Agent 82.

The identification of this agent was based on computational methods.

Molecular Docking Protocol:

- Receptor Preparation: The 3D structure of the F533L mutant of P. aeruginosa PBP3 was
 prepared for docking. This involves removing water molecules, adding hydrogen atoms, and
 assigning charges.
- Ligand Preparation: The 3D structure of "antibacterial agent 82" was obtained and optimized for docking.
- Docking Simulation: A docking algorithm was used to predict the binding pose and affinity of the agent within the active site of PBP3.



 Interaction Analysis: The resulting protein-ligand complex was analyzed to identify key interactions such as hydrogen bonds and hydrophobic contacts.

Other Mentions of "Antibacterial Agent 82"

The term "**Antibacterial agent 82** (compound 7p)" also appears in the catalogs of chemical suppliers.[3][4][5][6] However, detailed public information regarding its specific spectrum of activity, MIC values, or mechanism of action is limited in the readily available scientific literature. Its chemical formula is given as C22H18N2O2.[7]

Furthermore, various studies on novel antibacterial compounds, such as derivatives of 1,2,4-triazole and quinoxaline, have been published.[8][9] While these studies report on compounds with significant antibacterial activity, the specific designation "**Antibacterial agent 82**" is not explicitly assigned to a single molecule within these publications, making direct comparisons challenging.

In conclusion, "**Antibacterial Agent 82**" is a designation applied to multiple distinct chemical entities. Researchers and drug development professionals should exercise caution and refer to the specific context and associated chemical structure when evaluating data related to this term. The information presented here summarizes the key findings for the most well-characterized of these agents.

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